molecular formula C8H13BrO2 B6252043 tert-butyl (2E)-3-bromo-2-methylprop-2-enoate CAS No. 912809-59-7

tert-butyl (2E)-3-bromo-2-methylprop-2-enoate

Cat. No.: B6252043
CAS No.: 912809-59-7
M. Wt: 221.09 g/mol
InChI Key: BLZTUHDREVWFEC-AATRIKPKSA-N
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Description

tert-Butyl (2E)-3-bromo-2-methylprop-2-enoate (C$9$H${13}$BrO$_2$, molecular weight ~233.10 g/mol) is an α,β-unsaturated ester characterized by a bromine atom at the β-position and a methyl group at the α-position of the conjugated double bond . The (2E) designation indicates the trans configuration of the substituents around the double bond. This compound is widely utilized in organic synthesis as a reactive intermediate, particularly in conjugate addition reactions, cross-coupling processes, and cycloadditions due to its electrophilic β-carbon and sterically accessible bromine . Its tert-butyl ester group enhances solubility in non-polar solvents and may influence steric effects during reactions.

Properties

CAS No.

912809-59-7

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

tert-butyl (E)-3-bromo-2-methylprop-2-enoate

InChI

InChI=1S/C8H13BrO2/c1-6(5-9)7(10)11-8(2,3)4/h5H,1-4H3/b6-5+

InChI Key

BLZTUHDREVWFEC-AATRIKPKSA-N

Isomeric SMILES

C/C(=C\Br)/C(=O)OC(C)(C)C

Canonical SMILES

CC(=CBr)C(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2E)-3-bromo-2-methylprop-2-enoate typically involves the esterification of 3-bromo-2-methylprop-2-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method offers advantages in terms of sustainability and scalability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2E)-3-bromo-2-methylprop-2-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or alcohols.

    Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium ethoxide are used under heated conditions to promote elimination.

    Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) are used in non-polar solvents like carbon tetrachloride or chloroform.

Major Products Formed

    Substitution Reactions: Products include tert-butyl (2E)-3-hydroxy-2-methylprop-2-enoate, tert-butyl (2E)-3-amino-2-methylprop-2-enoate, and tert-butyl (2E)-3-thio-2-methylprop-2-enoate.

    Elimination Reactions: The major product is 2-methyl-2-butene.

Biological Activity

Tert-butyl (2E)-3-bromo-2-methylprop-2-enoate is an organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, synthesizing findings from diverse studies and presenting them in a structured manner.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

C8H13BrO2\text{C}_8\text{H}_{13}\text{BrO}_2

It features a bromine atom attached to a double bond, which is significant for its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Several studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the bromine atom may enhance this activity by affecting microbial cell walls or metabolic pathways.
  • Cytotoxic Effects : Research has shown that related compounds can induce cytotoxicity in various cancer cell lines. The mechanism often involves the disruption of cellular processes, leading to apoptosis.
  • Enzyme Inhibition : Some derivatives of this compound have been explored for their ability to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a crucial role.

Antimicrobial Properties

A study conducted on various bromo-substituted esters demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing effective concentrations that inhibit bacterial growth.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Cytotoxic Effects

In vitro studies on human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), showed the potential of this compound to induce cell death. The IC50 values were calculated using MTT assays.

Cell LineIC50 (µM)
MCF-725
HeLa30

The proposed mechanisms by which this compound exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells.
  • Inhibition of Signal Transduction Pathways : Compounds with similar structures may interfere with signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

Comparison with Similar Compounds

tert-Butyl 3-Bromopropionate

  • Structure : A saturated ester with bromine at the γ-position (C$7$H${13}$BrO$_2$, MW 209.08 g/mol) .
  • Key Differences : Lacks the α,β-unsaturated system, reducing its reactivity in conjugate additions. The bromine is positioned farther from the ester group, making it less electrophilic.
  • Applications : Primarily used in alkylation or nucleophilic substitution reactions .

Ethyl 2-Bromo-2-methylpropionate

  • Structure : Features a bromine at the α-carbon and a methyl branch (C$6$H${11}$BrO$_2$, MW 195.06 g/mol) .
  • Key Differences : The ethyl ester group is less bulky than tert-butyl, reducing steric hindrance. The absence of conjugation limits its utility in cycloadditions.
  • Applications : Common in SN2 reactions due to the α-bromo configuration .

Ethyl (2E)-3-(2-Bromo-4-fluorophenyl)prop-2-enoate

  • Structure : An α,β-unsaturated ester with a brominated aromatic substituent (C${11}$H${10}$BrFO$_2$, MW 273.10 g/mol) .
  • Key Differences : The electron-withdrawing fluorine and bromine on the aromatic ring enhance electrophilicity at the β-carbon compared to aliphatic analogs.
  • Applications : Used in synthesizing fluorinated aromatic compounds via Heck coupling .

Physical and Chemical Properties

Property tert-Butyl (2E)-3-bromo-2-methylprop-2-enoate tert-Butyl 3-bromopropionate Ethyl 2-bromo-2-methylpropionate
Molecular Formula C$9$H${13}$BrO$_2$ C$7$H${13}$BrO$_2$ C$6$H${11}$BrO$_2$
Molecular Weight (g/mol) 233.10 209.08 195.06
Boiling Point (°C) ~220–230 (estimated) 198–200 185–190
Solubility High in THF, DCM; moderate in hexane High in ether, chloroform High in ethanol, acetone

The tert-butyl group in the target compound increases lipophilicity, making it less polar than ethyl analogs. The conjugated double bond lowers the LUMO energy, enhancing electrophilicity .

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